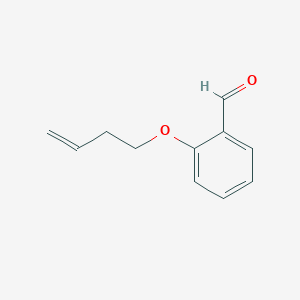

2-But-3-enoxybenzaldehyde

Beschreibung

2-But-3-enoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 2-but-3-enoxy substituent

Eigenschaften

IUPAC Name |

2-but-3-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h2,4-7,9H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBLEQOKFSHZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518895 | |

| Record name | 2-[(But-3-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55400-94-7 | |

| Record name | 2-[(But-3-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-enoxybenzaldehyde typically involves the reaction of benzaldehyde with 2-but-3-enol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-but-3-enol reacts with the aldehyde group of benzaldehyde to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 2-But-3-enoxybenzaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Types of Reactions:

Oxidation: 2-But-3-enoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of 2-But-3-enoxybenzaldehyde can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzaldehyde group can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

2-But-3-enoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-But-3-enoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: A simpler analog with a single aldehyde group.

2-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a butenoxy group.

3-Phenylpropionaldehyde: Contains a phenyl group attached to a propionaldehyde moiety.

Uniqueness: 2-But-3-enoxybenzaldehyde is unique due to the presence of the butenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications.

Biologische Aktivität

2-But-3-enoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key findings.

Chemical Structure

2-But-3-enoxybenzaldehyde is characterized by the following structure:

- Molecular Formula : C11H12O2

- IUPAC Name : 2-(3-butenyloxy)benzaldehyde

The compound features a benzaldehyde moiety substituted with a butenyl ether group, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that 2-but-3-enoxybenzaldehyde exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi, revealing that it possesses significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have shown that 2-but-3-enoxybenzaldehyde exhibits cytotoxic effects on several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, demonstrating a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HT-29 | 30 |

The cytotoxicity mechanisms appear to involve the induction of apoptosis and disruption of the cell cycle .

Apoptosis Induction

The apoptosis pathway activated by 2-but-3-enoxybenzaldehyde involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. Flow cytometry analyses indicated an increase in the sub-G1 population of cells treated with the compound, confirming apoptosis induction .

Anti-inflammatory Activity

Preliminary studies suggest that 2-but-3-enoxybenzaldehyde may possess anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 2-but-3-enoxybenzaldehyde against multidrug-resistant bacteria. The study involved testing various concentrations and comparing them with standard antibiotics. The results indicated that the compound could be effective against strains resistant to conventional treatments, highlighting its potential role in addressing antibiotic resistance .

Case Study 2: Cancer Cell Line Testing

A comprehensive study was conducted to assess the cytotoxic effects of 2-but-3-enoxybenzaldehyde on different cancer cell lines. The study involved treating cells with varying concentrations of the compound and measuring cell viability through MTS assays. The findings confirmed its selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.